molecular formula C8H6ClN3O2 B8453146 4-Chloro-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde

4-Chloro-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde

Cat. No.: B8453146
M. Wt: 211.60 g/mol
InChI Key: QEMDDYARGJZGEA-UHFFFAOYSA-N
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Description

4-Chloro-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

4-chloro-7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C8H6ClN3O2/c9-7-4-1-2-6(14)12-8(4)11-5(3-13)10-7/h3H,1-2H2,(H,10,11,12,14)

InChI Key

QEMDDYARGJZGEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C(=NC(=N2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-2-[(E)-2-phenylethenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one (0.18 g, 0.64 mmol) was dissolved in a 2:1 solution of 1,4-dioxane/water (6 mL) and cooled to 0° C. NaIO4 (0.314 g, 1.47 mmol) and catalytic OsO4 (1 mL, 4% aq. solution) were added and the solution was then stirred at ambient temperature overnight. The reaction solution was concentrated under vacuum, diluted with water, and extracted with 10% MeOH/DCM (4×). The organic layers were combined, dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was then purified by column chromatography (silica gel) using a DCM/DCM-MeOH—NH4OH (90:10:1) gradient to yield the desired compound (0.05 g, 44%).
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
0.314 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
catalyst
Reaction Step Two
Yield
44%

Synthesis routes and methods II

Procedure details

4-Chloro-2-[(E)-2-phenylethenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one (0.18 g, 0.64 mmol) was dissolved in a 2:1 solution of 1,4-dioxane/water (6 mL) and cooled to 0° C. NalO4 (0.314 g, 1.47 mmol) and catalytic OsO4 (1 mL, 4% aq. solution) were added and the solution was then stirred at ambient temperature for 16 h. The reaction solution was concentrated under vacuum, diluted with water, and extracted with 10% MeOH/DCM (4×). The organic layers were combined, dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was then purified by column chromatography (silica gel) using a DCM/DCM-MeOH—NH4OH (90:10:1) gradient to yield the desired compound as an off-white solid (0.05 g, 44%).
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
catalyst
Reaction Step Two
Yield
44%

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